molecular formula C16H16ClNO2 B13005354 (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid

(4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid

Cat. No.: B13005354
M. Wt: 289.75 g/mol
InChI Key: MYWIZAKXPKGZOO-UHFFFAOYSA-N
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Description

(4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid is an organic compound that features a combination of chloro and dimethyl phenyl groups attached to an amino acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid typically involves the reaction of 4-chloroaniline with 3,5-dimethylbenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 4-chloroaniline attacks the carbonyl carbon of 3,5-dimethylbenzoyl chloride, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), alkoxides, amines

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Hydroxylated, alkoxylated, or aminated derivatives

Scientific Research Applications

(4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylacetic acid: Shares the chloro-phenyl group but lacks the dimethyl-phenylamino moiety.

    3,5-Dimethylphenylacetic acid: Contains the dimethyl-phenyl group but lacks the chloro-phenyl group.

    4-Chlorophenylboronic acid: Similar in structure but contains a boronic acid group instead of the amino-acetic acid backbone.

Uniqueness

(4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid is unique due to the presence of both chloro and dimethyl phenyl groups attached to an amino acetic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-(3,5-dimethylanilino)acetic acid

InChI

InChI=1S/C16H16ClNO2/c1-10-7-11(2)9-14(8-10)18-15(16(19)20)12-3-5-13(17)6-4-12/h3-9,15,18H,1-2H3,(H,19,20)

InChI Key

MYWIZAKXPKGZOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(C2=CC=C(C=C2)Cl)C(=O)O)C

Origin of Product

United States

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